molecular formula C14H14O4 B1583707 Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis- CAS No. 61166-00-5

Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Cat. No. B1583707
CAS RN: 61166-00-5
M. Wt: 246.26 g/mol
InChI Key: DBFHCPVZZSVFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 3,3’-[1,2-ethanediylbis(oxy)]bis-, also known as 3,3’-Ethylenedioxydiphenol, plays a pivotal role in formulating pharmaceutical agents specifically tailored for countering afflictions such as HIV/AIDS and herpes . The molecular formula of this compound is C14H14O4 .


Synthesis Analysis

The synthesis of 3,3’-Ethylenedioxydiphenol involves complex chemical reactions. The compound was synthesized and characterized by elemental analysis, FT-IR spectra, 1H NMR, and X-ray single-crystal diffraction .


Molecular Structure Analysis

The molecular structure of 3,3’-Ethylenedioxydiphenol is complex. The title compound, C30H24N2O4, 3,3’-[1,2-ethanediyl-bis(oxy-2,1-phenylene)]bis[1-(2-pyridyl)-2-propen-1-one] was characterized by X-ray single-crystal diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Ethylenedioxydiphenol include a molecular weight of 246.26 . It has a melting point of 157-160 °C (lit.) and a density of 1.261 .

Scientific Research Applications

Environmental Presence and Exposure

Bisphenol A (BPA) has been detected in various environmental samples, indicating its widespread presence. Studies have highlighted its ubiquity in consumer products and raised concerns about its potential for leaching into food and beverages. As substitutes like Bisphenol S (BPS) and Bisphenol F (BPF) are being introduced due to health concerns regarding BPA, their environmental presence and human exposure levels have become subjects of recent investigations. These studies have aimed to evaluate whether the substitution of BPA with its analogues has led to decreased human exposure to BPA and whether exposures to these alternatives have increased (Gyllenhammar et al., 2017; Lehmler et al., 2018).

Health Associations

Studies have linked BPA and its analogues to various health outcomes, focusing on endocrine disruption, oxidative stress, and metabolic health effects. For instance, associations between urinary bisphenol levels and measures of oxidative stress and inflammation have been investigated, suggesting potential mechanisms by which BPA and its analogues might influence health (Watkins et al., 2015; Yang et al., 2009). Additionally, the variability and determinants of exposure to environmental phenols, including BPA, BPF, and BPS, have been explored, highlighting the complexity of human exposure pathways and the need for further research to understand the full scope of health implications (Sakhi et al., 2018).

properties

IUPAC Name

3-[2-(3-hydroxyphenoxy)ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10,15-16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFHCPVZZSVFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069458
Record name Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-

CAS RN

61166-00-5
Record name 3,3′-[1,2-Ethanediylbis(oxy)]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61166-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3,3'-(1,2-ethanediylbis(oxy))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061166005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[1,2-ethanediylbis(oxy)]bisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Reactant of Route 3
Reactant of Route 3
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Reactant of Route 4
Reactant of Route 4
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Reactant of Route 5
Reactant of Route 5
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-
Reactant of Route 6
Reactant of Route 6
Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.